molecular formula C11H17NO4 B3027977 Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate CAS No. 1445951-42-7

Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate

Cat. No. B3027977
CAS RN: 1445951-42-7
M. Wt: 227.26
InChI Key: CNLZKKAZWWSKFS-LDYMZIIASA-N
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Description

The compound "Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-c]Pyridine-4a-Carboxylate" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar bicyclic structures and functionalities. For instance, the first paper describes the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, which is a key intermediate in the production of cisapride, a gastrointestinal stimulant . The second paper discusses the preparation and structural analysis of related bicyclic compounds, which are intermediates towards the synthesis of potential new polycyclic medicinal chemical structures .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simpler precursors. In the first paper, the synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine and proceeds through the formation of a cis-fused oxazolidinopiperidine intermediate . The second paper details a bicycle ring closure process on a mixture of isomers, followed by the conversion to thioamide derivatives . These methods highlight the complexity of synthesizing such bicyclic compounds and the importance of controlling stereochemistry.

Molecular Structure Analysis

Structural analysis of these compounds is crucial for understanding their potential as medicinal chemicals. The second paper provides insight into the structural characteristics of the synthesized compounds, revealing that one of the thioamide derivatives has two crystallographically independent conformers per asymmetric unit, indicating a complex molecular geometry . Additionally, the presence of disorder in the five-membered ring of another compound suggests flexibility in the molecular structure, which could influence its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed extensively in the abstracts provided. However, it is clear that the reactions require precise control over the formation of the bicyclic structures and the stereochemistry of the resulting isomers. The conversion of isomers to thioamide derivatives suggests the use of sulfur-containing reagents, which can introduce new functionalities into the bicyclic framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-c]Pyridine-4a-Carboxylate" are not directly discussed in the provided papers. However, the structural complexity and presence of multiple conformers and isomers in related compounds suggest that these properties would be similarly intricate. The presence of different functional groups, such as the thioamide, would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Novel Derivatives : The compound has been used as a starting material for synthesizing various derivatives. For example, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates have been prepared, expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

  • Formation of 1,2,4‐Oxadiazole Derivatives : Another study involved the synthesis of 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, with an anticipation of enhanced antihypertensive properties (Kumar & Mashelker, 2007).

  • Creation of 1,2,4-Triazolo Derivatives : Further research saw the synthesis of 1, 2, 4 triazoles containing 2H-pyrano[2, 3-b]pyridine moiety, indicating a continued interest in exploring its derivative compounds for potential medicinal applications (Ν. V. Kumar & U. Mashelkar, 2007).

Structural and Chemical Analysis

  • Structural Analysis and Synthesis Optimization : Research also encompasses structural analysis and synthesis optimization. For instance, the study on the synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans highlights the importance of reaction conditions in the synthesis process (Wang et al., 2012).

  • Key Intermediates in Synthesis of Medicinal Structures : The compound acts as a key intermediate in the synthesis of potential new polycyclic medicinal chemical structures, as demonstrated in the preparation and structural analysis of its related compounds (Schwehm et al., 2014).

  • Chemical Transformations and Reactions : Its chemical transformations and reactions are a subject of research, like in the phosphine-catalyzed synthesis of tetrahydropyridines, highlighting its versatility in chemical reactions (Zhu, Lan, & Kwon, 2003).

Catalyst and Pharmaceutical Research

  • Catalysis and Pharmaceutical Potential : Studies focus on its use as a catalyst and its pharmaceutical potential. For example, research on pyridine-4-carboxylic acid functionalized nanoparticles highlights its role in catalysis and synthesis of derivatives under environmentally friendly conditions (Asghari et al., 2016).

  • Optoelectronic Applications : There's also interest in its application in optoelectronics, as seen in the synthesis and photoelectrical characterizations of its derivatives for optoelectronic applications (Farag et al., 2016).

Mechanism of Action

The mechanism of action of “Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate” is not mentioned in the sources I have .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

ethyl (4aR,8aR)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-15-10(14)11-4-3-5-16-8(11)6-9(13)12-7-11/h8H,2-7H2,1H3,(H,12,13)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLZKKAZWWSKFS-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCOC1CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCO[C@@H]1CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118448
Record name 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate

CAS RN

1445951-42-7
Record name 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-c]pyridine-4a(5H)-carboxylic acid, hexahydro-7-oxo-, ethyl ester, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 2
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 3
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 4
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 5
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate
Reactant of Route 6
Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate

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